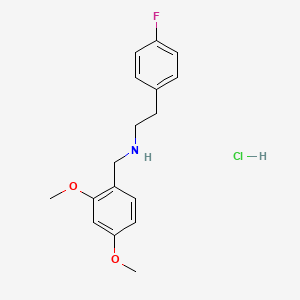

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride

Description

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride is a synthetic phenethylamine derivative featuring a benzylamine core substituted with 2,4-dimethoxybenzyl and 4-fluorophenyl groups. For instance, N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride () shares a nearly identical backbone but differs in the position of methoxy groups (3,4 vs. 2,4), which significantly impacts its physicochemical and biological properties. The hydrochloride salt enhances solubility and stability, a common feature in pharmacologically active amines .

Properties

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2.ClH/c1-20-16-8-5-14(17(11-16)21-2)12-19-10-9-13-3-6-15(18)7-4-13;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTDWPQWERFTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609407-33-1 | |

| Record name | Benzeneethanamine, N-[(2,4-dimethoxyphenyl)methyl]-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Approach

The most widely documented method for synthesizing secondary amines like N-(2,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine involves reductive amination . This one-pot reaction condenses 2-(4-fluorophenyl)ethanamine with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent.

Procedure :

- Imine Formation : A solution of 2-(4-fluorophenyl)ethanamine (1.0 equiv) and 2,4-dimethoxybenzaldehyde (1.1 equiv) in anhydrous tetrahydrofuran (THF) is stirred under nitrogen at room temperature for 12 hours.

- Reduction : Sodium triacetoxyborohydride (1.5 equiv) is added portion-wise, and the mixture is stirred for an additional 24 hours. The reaction is quenched with saturated aqueous sodium bicarbonate, and the product is extracted with dichloromethane (3 × 20 mL).

- Salt Formation : The free base is treated with hydrochloric acid (2M in diethyl ether) to precipitate the hydrochloride salt, which is filtered and dried under vacuum.

Yield : 65–72% (after purification by silica gel chromatography using ethyl acetate/hexane).

Alkylation of 2-(4-Fluorophenyl)Ethanamine

An alternative route involves the alkylation of 2-(4-fluorophenyl)ethanamine with 2,4-dimethoxybenzyl chloride.

Procedure :

- Reaction Setup : 2-(4-Fluorophenyl)ethanamine (1.0 equiv) and triethylamine (2.0 equiv) are dissolved in acetonitrile. 2,4-Dimethoxybenzyl chloride (1.2 equiv) is added dropwise at 0°C.

- Stirring : The mixture is refluxed for 6 hours, cooled, and filtered to remove triethylamine hydrochloride byproducts.

- Workup : The filtrate is concentrated, and the residue is purified via flash chromatography (DCM/MeOH 95:5).

Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | THF, NaBH(OAc)₃, 24 h | 72 | 95 | |

| Alkylation | Acetonitrile, TEA, reflux, 6 h | 63 | 90 |

Reductive amination offers higher yields and purity, making it the preferred method for large-scale synthesis.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified using silica gel chromatography with gradients of ethyl acetate/hexane or DCM/MeOH. For example, a 95:5 DCM/MeOH solvent system resolves unreacted starting materials and byproducts.

Crystallization

Recrystallization from methanol/diethyl ether yields the hydrochloride salt as a white solid. The crystalline structure is confirmed via X-ray diffraction in analogous compounds.

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 2H, Ar-H), 6.55–6.45 (m, 2H, Ar-H), 4.25 (s, 2H, CH₂N), 3.80 (s, 6H, OCH₃), 2.90–2.70 (m, 4H, CH₂CH₂).

- HPLC : Purity ≥95% (Phenomenex Luna C18 column, 90:10 MeOH/H₂O).

Mechanistic Insights and Optimization

Role of Solvents and Bases

Temperature Effects

Elevated temperatures (reflux) accelerate imine formation but may promote side reactions such as over-alkylation. Controlled heating at 40–60°C optimizes yield.

Applications and Derivatives

This compound is a precursor to triazolo-pyrazine derivatives with reported neuropharmacological activity. For example, it serves as an intermediate in the synthesis of Fezolinetant (a neurokinin-3 receptor antagonist).

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Nitro, halogenated, or other substituted aromatic compounds.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomerism: 2,4-Dimethoxy vs. 3,4-Dimethoxy Derivatives

The position of methoxy groups on the benzyl ring profoundly influences molecular interactions. For example:

- N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride (): Molecular Formula: C₁₇H₂₀FNO₂·HCl Molecular Weight: 289.35 (free base), 325.82 (HCl salt) Substituents: Methoxy groups at positions 3 and 4 on the benzyl ring. Applications: Not explicitly stated, but positional isomerism may alter receptor binding affinity compared to 2,4-substituted analogs.

Key Difference : The 2,4-dimethoxy substitution may reduce steric hindrance compared to 3,4-dimethoxy analogs, favoring interactions with planar biological targets .

Halogen-Substituted Analogs

Fluorine and chlorine substitutions modulate lipophilicity and metabolic stability:

- N-(4-Fluorobenzyl)-2-(trifluoromethoxy)ethanamine (): Molecular Formula: C₁₀H₁₁F₄NO Molecular Weight: 253.20 Features: Trifluoromethoxy group increases lipophilicity and metabolic resistance compared to simple fluorophenyl derivatives.

Comparison : The target compound’s 4-fluorophenyl group balances hydrophobicity and electronic effects, whereas chlorine or trifluoromethoxy substitutions may enhance potency but reduce bioavailability .

Bioactive Derivatives with Antimicrobial Potential

Compounds like N-(2-(1H-1,2,4-triazol-1-yl)ethyl)-N-(2,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanamine hydrochloride () demonstrate the importance of halogenated aromatic rings and azole moieties in antimicrobial activity. These features are absent in the target compound but highlight structural strategies for enhancing biological activity:

- Halogenated Benzyl Groups : Increase membrane permeability (e.g., 2,4-dichlorobenzyl in miconazole analogs).

- Azole Moieties : Enable metal-binding interactions in fungal cytochrome P450 enzymes.

Physicochemical Properties

A comparative analysis of molecular weights and solubilities:

Biological Activity

N-(2,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

- Molecular Formula : C17H20ClFNO2

- Molecular Weight : 325.8 g/mol

- CAS Number : 1185293-53-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies indicate that it may influence:

- Serotonin Receptors : Potential modulation of serotonin levels could affect mood and anxiety disorders.

- Dopamine Receptors : Interaction with dopamine pathways may have implications in treating conditions like schizophrenia and Parkinson's disease.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

| Activity | Details |

|---|---|

| Neurotransmitter Modulation | Interacts with serotonin and dopamine receptors, potentially influencing mood and cognition. |

| Antidepressant Effects | Studies suggest potential antidepressant-like effects in animal models. |

| Cognitive Enhancement | Preliminary evidence indicates possible cognitive-enhancing properties. |

| Analgesic Properties | Some studies report analgesic effects in pain models. |

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of various compounds, this compound was administered to rodents subjected to stress-induced models. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Cognitive Enhancement

Another investigation focused on the cognitive enhancement properties of the compound. Mice treated with this compound showed improved performance in maze tests, indicating enhanced learning and memory capabilities.

Pharmacological Profiling

Further pharmacological profiling is necessary to elucidate the binding affinities and mechanisms of action on specific receptors. Current data suggest that the compound may exhibit:

- High Affinity for Serotonin Receptors : Ki values indicate strong binding capabilities.

- Moderate Affinity for Dopamine Receptors : Further exploration is needed to understand its effects on dopaminergic pathways.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine hydrochloride?

The compound is typically synthesized via reductive amination or alkylation of 2-(4-fluorophenyl)ethanamine with 2,4-dimethoxybenzyl halides. For example, derivatives of similar structures (e.g., NBOMe hallucinogens) are synthesized by reacting substituted phenethylamines with benzyl halides under basic conditions, followed by purification via recrystallization or column chromatography . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and confirming stereochemical integrity via H NMR (e.g., δ 3.80–4.33 ppm for methoxy and benzyl protons) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR): H NMR is essential for verifying substituent positions (e.g., dimethoxybenzyl and fluorophenyl groups). For example, methoxy protons appear as singlets (~3.80–3.83 ppm), while aromatic protons show distinct splitting patterns (e.g., dd or d signals) .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity, particularly for detecting trace impurities (e.g., unreacted starting materials or positional isomers) .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H] or [M-Cl] ions) .

Q. How does the compound’s solubility profile influence experimental design in pharmacological studies?

The hydrochloride salt form enhances water solubility, enabling in vivo administration (e.g., subcutaneous or intraperitoneal injection in saline). However, for receptor-binding assays, dimethyl sulfoxide (DMSO) may be used as a co-solvent, with concentrations kept below 1% to avoid cellular toxicity .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in receptor binding affinity data across studies?

Discrepancies in reported 5-HT receptor affinities (e.g., values) may arise from differences in radioligands (e.g., H]M100907 vs. H]ketanserin) or tissue preparation protocols. To standardize results:

- Use consistent radioligands with high specificity (e.g., H]M100907 for 5-HT) .

- Validate assays with reference standards (e.g., DOI or M100907) .

- Employ homologous competition binding assays to account for non-specific binding .

Q. How can behavioral models in rodents or zebrafish be optimized to study this compound’s neuropharmacological effects?

- Rodent Models: Subcutaneous administration at 0.1–1 mg/kg, followed by monitoring of thermoregulation (via implanted transponders) and head-twitch responses (HTR) for 5-HT activation .

- Zebrafish Models: Dose-response studies (1–10 µM in tank water) assessing locomotor activity and anxiety-like behaviors (e.g., thigmotaxis) . Control for batch-to-batch variability using standardized husbandry conditions .

Q. What structural modifications could enhance selectivity for 5-HT over other monoamine receptors?

- Replace the 4-fluorophenyl group with bulkier substituents (e.g., 4-chloro or 4-iodo) to reduce off-target binding .

- Modify the dimethoxybenzyl group to a 2-methoxy-4-iodobenzyl moiety, as seen in 25I-NBOMe derivatives, to improve receptor subtype specificity .

Data Contradiction and Reproducibility

Q. How should researchers address variability in enantiomeric purity during synthesis?

- Use chiral resolution agents (e.g., L-(+)-tartaric acid) to separate enantiomers, as demonstrated in the synthesis of lorcaserin hydrochloride .

- Validate enantiopurity via chiral HPLC or polarimetry, with thresholds set at >99% enantiomeric excess (ee) for pharmacological studies .

Q. What experimental controls are critical when assessing metabolic stability in vitro?

- Include positive controls (e.g., midazolam for CYP3A4 activity) and negative controls (heat-inactivated liver microsomes) .

- Normalize data to protein content (Bradford assay) and account for interspecies differences (e.g., human vs. rat microsomes) .

Methodological Best Practices

Q. What protocols ensure reliable radioligand binding assay results for this compound?

Q. How can researchers mitigate batch-to-batch variability in compound synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.